(1R,5R,7S,9R,11R,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 7beta-Hydroxylathyrol is primarily obtained through extraction from natural sources, specifically the seed oil of Euphorbia lathyris . The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form.
Industrial Production Methods: While there is limited information on large-scale industrial production, the extraction from natural sources remains the primary method. Advances in synthetic biology and chemical synthesis may provide alternative routes in the future.
Chemical Reactions Analysis
Types of Reactions: 7beta-Hydroxylathyrol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds within the diterpenoid structure.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7beta-Hydroxylathyrol, each with potentially unique properties and applications.
Scientific Research Applications
7beta-Hydroxylathyrol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7beta-Hydroxylathyrol involves its interaction with molecular targets such as P-glycoprotein (P-gp). By inhibiting P-gp, 7beta-Hydroxylathyrol can enhance the intracellular concentration of chemotherapeutic agents, thereby overcoming drug resistance in cancer cells . Additionally, its cytotoxic properties are attributed to its ability to interfere with protein synthesis in microorganisms .
Comparison with Similar Compounds
Lathyrol: Another diterpenoid from Euphorbia lathyris with similar structural features.
Euphorbia Factor L3: A related diterpenoid with distinct biological activities.
Uniqueness: 7beta-Hydroxylathyrol stands out due to its specific hydroxylation pattern, which imparts unique chemical reactivity and biological activity. Its ability to inhibit P-glycoprotein and its cytotoxic effects make it a compound of significant interest in both medicinal chemistry and pharmacology .
Properties
Molecular Formula |
C20H30O5 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(1R,5R,7S,9R,11R,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one |
InChI |
InChI=1S/C20H30O5/c1-9-6-12-13(19(12,4)5)7-14(21)11(3)17(23)15-16(22)10(2)8-20(15,25)18(9)24/h6,10,12-17,21-23,25H,3,7-8H2,1-2,4-5H3/t10-,12+,13-,14+,15+,16-,17-,20+/m0/s1 |
InChI Key |
NVDZRSWQWPPKAI-SMQDHLSRSA-N |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1O)[C@H](C(=C)[C@@H](C[C@H]3[C@H](C3(C)C)C=C(C2=O)C)O)O)O |
Canonical SMILES |
CC1CC2(C(C1O)C(C(=C)C(CC3C(C3(C)C)C=C(C2=O)C)O)O)O |
Origin of Product |
United States |
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